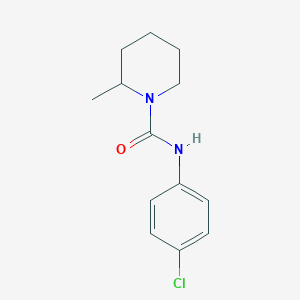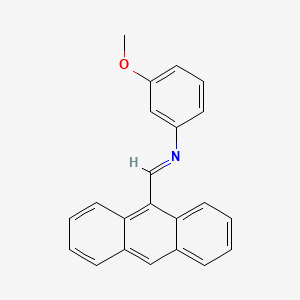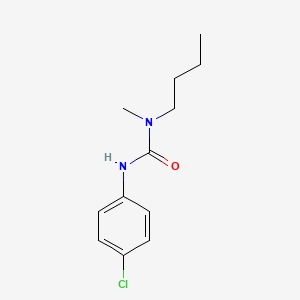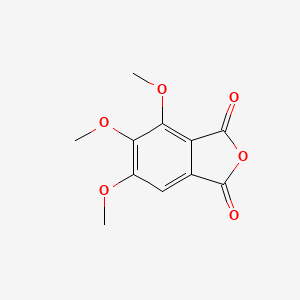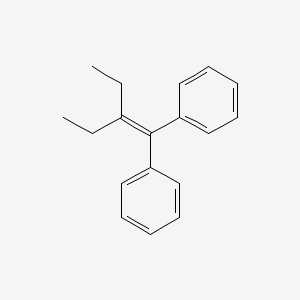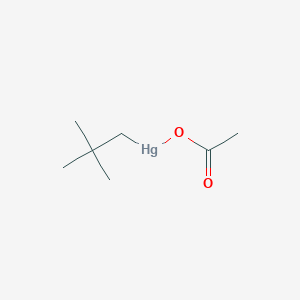
N-(1,3-benzothiazol-2-yl)-N'-(3-chloro-4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-yl)-N’-(3-chloro-4-methylphenyl)urea is an organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-N’-(3-chloro-4-methylphenyl)urea typically involves the reaction of 2-aminobenzothiazole with 3-chloro-4-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of N-(1,3-benzothiazol-2-yl)-N’-(3-chloro-4-methylphenyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(1,3-benzothiazol-2-yl)-N’-(3-chloro-4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N’-(3-chloro-4-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The benzothiazole ring and chloromethylphenyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. This interaction can lead to the modulation of biological processes, such as inhibition of enzyme activity or disruption of cellular pathways, resulting in its observed bioactivity.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-N’-(3-chloro-4-methylphenyl)urea can be compared with other urea derivatives and benzothiazole-containing compounds:
Similar Compounds:
Uniqueness: The presence of both the benzothiazole ring and the 3-chloro-4-methylphenyl group in N-(1,3-benzothiazol-2-yl)-N’-(3-chloro-4-methylphenyl)urea imparts unique chemical properties and potential applications that distinguish it from other similar compounds. Its specific structural features contribute to its bioactivity and versatility in various scientific and industrial applications.
Properties
CAS No. |
853319-29-6 |
|---|---|
Molecular Formula |
C15H12ClN3OS |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-(3-chloro-4-methylphenyl)urea |
InChI |
InChI=1S/C15H12ClN3OS/c1-9-6-7-10(8-11(9)16)17-14(20)19-15-18-12-4-2-3-5-13(12)21-15/h2-8H,1H3,(H2,17,18,19,20) |
InChI Key |
GNYHXMONPVOQBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



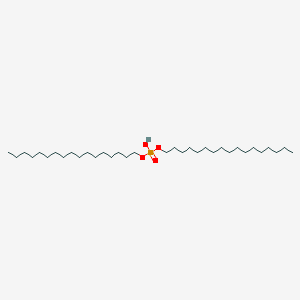
![2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine](/img/structure/B11947979.png)
![4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11947984.png)

